![molecular formula C9H22Cl2N2O B2534327 {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864015-61-1](/img/structure/B2534327.png)
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1864015-61-1 . It has a molecular weight of 245.19 . The IUPAC name for this compound is (4-(isopropylamino)piperidin-4-yl)methanol dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Three-Component Synthesis of Pyridine Derivatives A novel pyridine derivative was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine. This reaction took place at room temperature in methanol, achieving a yield of 40%. The structural integrity of the synthesized compound was validated through techniques like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Crystal Structure of Piperidin-4-yl-methanol Derivatives The crystal structure of a specific piperidin-4-yl-methanol derivative, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was synthesized and analyzed. This compound crystallizes in the monoclinic crystal class, with the piperidine ring adopting a chair conformation. The structure was extensively studied using spectroscopic techniques and X-ray crystallography (H. R. Girish et al., 2008).
Synthesis of Piperidin-4-yl)methanone Hydrochloride The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was accomplished starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. The process involved amidation, Friedel-Crafts acylation, and hydration, resulting in a reasonable overall yield of 62.4%. The structural integrity of the intermediates and the target compound was confirmed with 1H NMR (Zheng Rui, 2010).
Antimicrobial Applications
Antimicrobial Activity of Pyridine Derivatives New pyridine derivatives were synthesized and their structures established through elemental analysis and spectral studies. These compounds were tested for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (N. Patel et al., 2011).
Antimicrobial and Structural Studies of Piperidin-4-yl-methanone Oxime Derivatives A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and characterized. These compounds displayed notable in vitro antibacterial and antifungal activities against tested pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Chemical and Physical Properties
Structural and Theoretical Calculations The molecular and crystal structure of a complex piperidin-4-yl derivative was analyzed in detail. The structure displayed inter and intramolecular hydrogen bonds, and was further studied using Hirshfeld surface analysis, three-dimensional energy framework analysis, and density functional theory calculations. This comprehensive analysis helped in understanding the molecule's structural stability and its interactions at the atomic level (C. S. Karthik et al., 2021).
Propiedades
IUPAC Name |
[4-(propan-2-ylamino)piperidin-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPHYINPWGARJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CCNCC1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


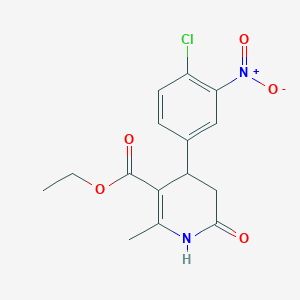
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)

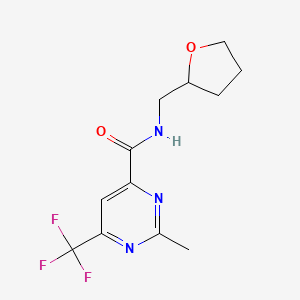
![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)
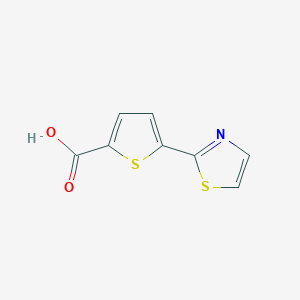
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

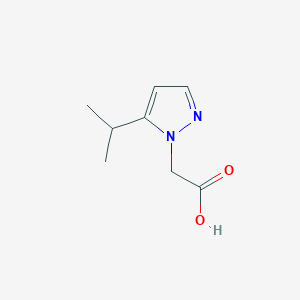
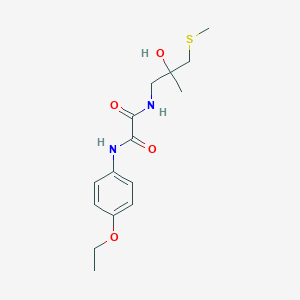
![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/no-structure.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)